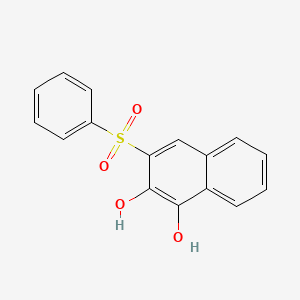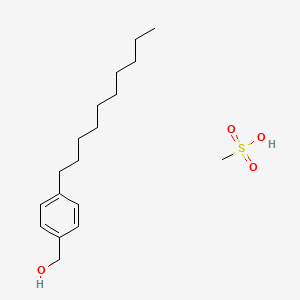
(4-Decylphenyl)methanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Decylphenyl)methanol and methanesulfonic acid are two distinct chemical compounds. (4-Decylphenyl)methanol is an organic compound with a long alkyl chain attached to a phenyl group, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
(4-Decylphenyl)methanol
Synthesis: (4-Decylphenyl)methanol can be synthesized through the reduction of (4-Decylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether, under controlled temperature conditions.
-
Methanesulfonic Acid
Synthesis: Methanesulfonic acid can be produced through the oxidation of dimethyl sulfide using oxidizing agents like chlorine or nitric acid.
Industrial Production: Industrially, methanesulfonic acid is produced via the electrochemical sulfonation of methane in the presence of oleum.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
(4-Decylphenyl)methanol: can undergo oxidation to form (4-Decylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Methanesulfonic Acid: can participate in oxidation reactions to form methanesulfonic acid anhydride.
-
Reduction
(4-Decylphenyl)methanol: can be reduced from (4-Decylphenyl)ketone using reducing agents like NaBH4 or LiAlH4.
-
Substitution
Methanesulfonic Acid: can undergo nucleophilic substitution reactions to form methanesulfonates when reacted with alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products
(4-Decylphenyl)methanol: (4-Decylphenyl)ketone (oxidation product).
Methanesulfonic Acid: Methanesulfonic acid anhydride (oxidation product), methanesulfonates (substitution products).
Applications De Recherche Scientifique
Chemistry
Electrochemistry: Methanesulfonic acid-based electrolytes are used in redox flow batteries and electroplating applications.
Biology and Medicine
Drug Synthesis: Methanesulfonic acid is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric Acid (H2SO4): Another strong acid used in similar applications but is more corrosive and less environmentally friendly compared to methanesulfonic acid.
Trifluoromethanesulfonic Acid (CF3SO3H): A stronger acid than methanesulfonic acid, used in specialized applications requiring superacidity.
Uniqueness
Propriétés
Numéro CAS |
61440-56-0 |
|---|---|
Formule moléculaire |
C18H32O4S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4-decylphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C17H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16;1-5(2,3)4/h11-14,18H,2-10,15H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
CKMHPCZEECBEEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)CO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


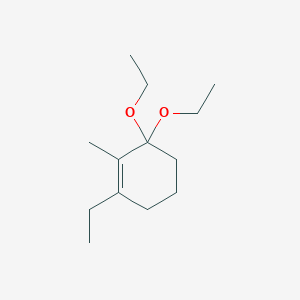
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
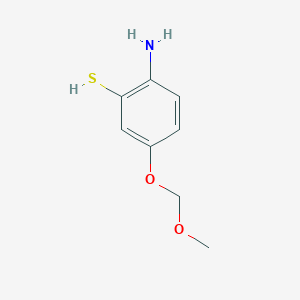
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
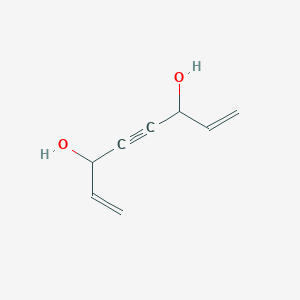
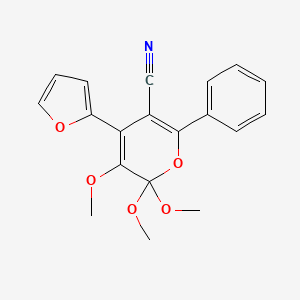
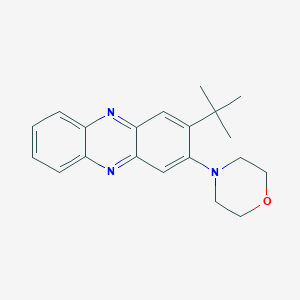
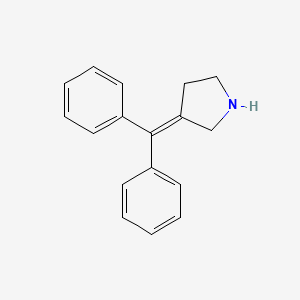
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
